molecular formula C16H23FN2O4S2 B2864644 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1234860-96-8

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2864644
CAS RN: 1234860-96-8
M. Wt: 390.49
InChI Key: KEWFLPATTLQUBH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “{ [1- (cyclopropylsulfonyl)piperidin-4-yl]methyl}amine”, the InChI code is "1S/C9H18N2O2S/c10-7-8-3-5-11 (6-4-8)14 (12,13)9-1-2-9/h8-9H,1-7,10H2" . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Drug Design and Development

Piperidine derivatives, such as the compound , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure, featuring a piperidine moiety, is particularly valuable for constructing drugs due to its pharmacological properties. It can be used to develop new medications with potential efficacy against various diseases.

Synthesis of Biologically Active Piperidines

The synthesis of substituted piperidines is an important area of organic chemistry due to their biological activity . This compound can serve as a substrate for the synthesis of biologically active piperidines, which can lead to the discovery of new therapeutic agents.

Pharmacological Applications

Piperidine derivatives are known for their wide range of pharmacological applications. The compound could be explored for its potential use in treating conditions that respond to piperidine-based treatments, such as neurological disorders and pain management .

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S2/c1-12-10-14(17)2-5-16(12)24(20,21)18-11-13-6-8-19(9-7-13)25(22,23)15-3-4-15/h2,5,10,13,15,18H,3-4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWFLPATTLQUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

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